molecular formula C10H18N2O2 B12069091 Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate

Cat. No.: B12069091
M. Wt: 198.26 g/mol
InChI Key: USGADYLIQPDXDG-UHFFFAOYSA-N
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Description

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a cyclopropylmethyl group attached to the piperazine ring and a methyl ester group at the 2-carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism, where the diamine reacts with the in situ generated sulfonium salt to form the piperazine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the ester group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives or esters.

Scientific Research Applications

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Biology: The compound is studied for its biological activity and potential as a drug candidate.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate can be compared with other piperazine derivatives, such as:

    Methyl piperazine-2-carboxylate: Lacks the cyclopropylmethyl group, which may result in different biological activity and properties.

    Cyclopropylmethyl piperazine: Lacks the ester group, which may affect its solubility and reactivity.

The presence of both the cyclopropylmethyl group and the methyl ester group in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-14-10(13)9-6-11-4-5-12(9)7-8-2-3-8/h8-9,11H,2-7H2,1H3

InChI Key

USGADYLIQPDXDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCCN1CC2CC2

Origin of Product

United States

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